2-(2,3-Dihydropyrrolo[2,3-b]pyridin-1-ylmethoxy)ethyl-trimethylsilane
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Overview
Description
2-(2,3-Dihydropyrrolo[2,3-b]pyridin-1-ylmethoxy)ethyl-trimethylsilane is a complex organic compound that features a unique structure combining a pyrrolo[2,3-b]pyridine core with a trimethylsilane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dihydropyrrolo[2,3-b]pyridin-1-ylmethoxy)ethyl-trimethylsilane typically involves multiple steps. One common method starts with the preparation of the pyrrolo[2,3-b]pyridine core, which can be achieved through cyclization reactions involving suitable precursors.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability and cost-effectiveness. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dihydropyrrolo[2,3-b]pyridin-1-ylmethoxy)ethyl-trimethylsilane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the pyridine ring or other parts of the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce or replace functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and silylation reagents like trimethylsilyl chloride. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .
Scientific Research Applications
2-(2,3-Dihydropyrrolo[2,3-b]pyridin-1-ylmethoxy)ethyl-trimethylsilane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate or as a precursor for pharmaceuticals.
Industry: It is used in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2,3-Dihydropyrrolo[2,3-b]pyridin-1-ylmethoxy)ethyl-trimethylsilane involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolo[2,3-b]pyridine core can bind to active sites, while the trimethylsilane group may enhance the compound’s stability and bioavailability. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-one: Shares the pyrrolo[2,3-b]pyridine core but lacks the methoxyethyl and trimethylsilane groups.
2,3-Dihydropyrrolo[2,3-b]pyridine derivatives: These compounds have similar core structures but different substituents, leading to varied properties and applications.
Uniqueness
2-(2,3-Dihydropyrrolo[2,3-b]pyridin-1-ylmethoxy)ethyl-trimethylsilane is unique due to its combination of the pyrrolo[2,3-b]pyridine core with a methoxyethyl group and a trimethylsilane group. This unique structure imparts specific chemical and physical properties, making it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
2-(2,3-dihydropyrrolo[2,3-b]pyridin-1-ylmethoxy)ethyl-trimethylsilane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2OSi/c1-17(2,3)10-9-16-11-15-8-6-12-5-4-7-14-13(12)15/h4-5,7H,6,8-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHGYMXYRVWLHMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOCN1CCC2=C1N=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2OSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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